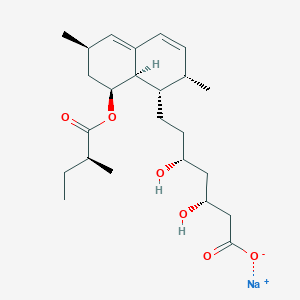

2-(1-benzofuran-2-yl)-1H-imidazole

Übersicht

Beschreibung

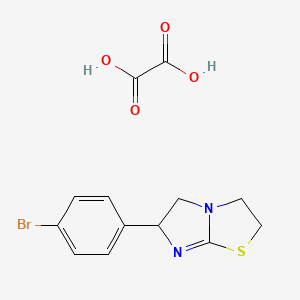

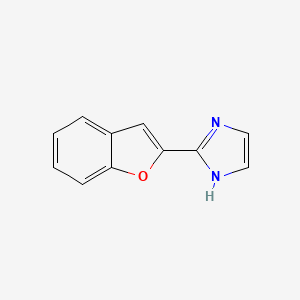

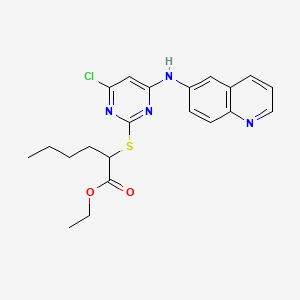

The compound “2-(1-benzofuran-2-yl)-1H-imidazole” is a heterocyclic compound that contains a benzofuran ring and an imidazole ring . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of indium (III) halides to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can be involved in oxidative cyclization reactions, isomerization reactions, and ring-closing metathesis . They can also participate in reactions with calcium carbide and salicylaldehyde p-tosylhydrazones to provide methyl-substituted benzofuran rings .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1-benzofuran-2-yl)-1H-imidazole, focusing on six unique fields:

Antimicrobial Agents

2-(1-Benzofuran-2-yl)-1H-imidazole has shown promising potential as an antimicrobial agent. Research indicates that benzofuran derivatives possess significant antibacterial and antifungal properties. These compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them valuable in developing new antibiotics .

Anticancer Activity

Benzofuran derivatives, including 2-(1-benzofuran-2-yl)-1H-imidazole, have been studied for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. Their ability to interfere with cancer cell proliferation and survival pathways makes them potential candidates for cancer therapy .

Antioxidant Properties

The antioxidant activity of benzofuran derivatives is well-documented. 2-(1-Benzofuran-2-yl)-1H-imidazole can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly useful in developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .

Anti-inflammatory Effects

Research has shown that benzofuran derivatives exhibit anti-inflammatory properties. 2-(1-Benzofuran-2-yl)-1H-imidazole can inhibit the production of pro-inflammatory cytokines and reduce inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases, such as arthritis and inflammatory bowel disease .

Antiviral Applications

Benzofuran compounds have demonstrated antiviral activity against various viruses. 2-(1-Benzofuran-2-yl)-1H-imidazole has been studied for its potential to inhibit viral replication and prevent the spread of infections. This application is particularly relevant in the development of antiviral drugs for diseases like hepatitis and influenza .

Neuroprotective Agents

The neuroprotective effects of benzofuran derivatives are of great interest in the field of neuroscience. 2-(1-Benzofuran-2-yl)-1H-imidazole can protect neurons from damage caused by oxidative stress and inflammation. This property is valuable in developing treatments for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .

Zukünftige Richtungen

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications. They are potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Wirkmechanismus

Target of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . Benzofuran derivatives have also been found to be effective against S. aureus and E. coli .

Mode of Action

Benzofuran derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit antimicrobial activity, indicating their interaction with bacterial cells .

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

A related compound, (−)-1-(benzofuran-2-yl)-2-propylaminopentane · hcl [(−)-bpap], has been studied in rats . It was found to be well-absorbed and penetrated the brain. Its elimination was fast, and an enterohepatic circulation was observed .

Result of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects .

Eigenschaften

IUPAC Name |

2-(1-benzofuran-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFQIUOSXHUWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-benzofuran-2-yl)-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)

![(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[1-[[(2S)-1-amino-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methylheptanamide](/img/structure/B1675262.png)

![N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide](/img/structure/B1675264.png)

![6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1675266.png)

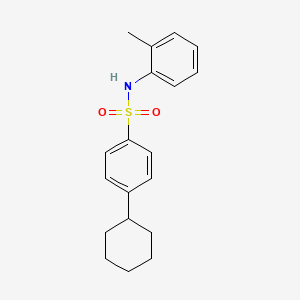

![3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate](/img/structure/B1675268.png)